Lonox

gastroenterology chronic diarrhea stool consistency

Lonox (diphenoxylate hydrochloride/atropine sulfate) is a fixed-dose combination in a 100:1 ratio, classified as a Schedule V controlled substance. It serves as a prescription-only antidiarrheal for acute and chronic diarrhea where rehydration and dietary measures are insufficient. The atropine component provides abuse-deterrent properties absent in over-the-counter loperamide, making it suitable for opioid stewardship programs and clinical trials requiring controlled-substance documentation. Its well-characterized pharmacology and FDA-approved prescribing information facilitate IRB submissions for prospective studies.

Molecular Formula C47H58ClN3O9S
Molecular Weight 876.5 g/mol
CAS No. 55840-97-6
Cat. No. B1203228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLonox
CAS55840-97-6
Synonymsatropine sulfate - diphenoxylate hydrochloride
atropine sulfate-diphenoxylate hydrochloride drug combination
Lomotil
Reasec
Molecular FormulaC47H58ClN3O9S
Molecular Weight876.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O.Cl
InChIInChI=1S/C30H32N2O2.C17H23NO3.ClH.H2O4S/c1-2-34-28(33)29(25-12-6-3-7-13-25)18-21-32(22-19-29)23-20-30(24-31,26-14-8-4-9-15-26)27-16-10-5-11-17-27;1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;;1-5(2,3)4/h3-17H,2,18-23H2,1H3;2-6,13-16,19H,7-11H2,1H3;1H;(H2,1,2,3,4)
InChIKeyHKIGPMUNBXIAHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / 250 mg / 30 tablets / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lonox (CAS 55840-97-6): Procurement-Grade Evidence for Diphenoxylate/Atropine Antidiarrheal Formulation


Lonox is a fixed-dose combination product containing diphenoxylate hydrochloride (a synthetic phenylpiperidine opioid) and atropine sulfate in a 100:1 ratio [1]. The compound is classified as a Schedule V controlled substance under the U.S. Controlled Substances Act and is indicated for the symptomatic management of acute and chronic diarrhea when rehydration and dietary measures are insufficient [2]. The product is a centrally acting μ-opioid receptor agonist that reduces gastrointestinal motility through inhibition of peristalsis, with atropine added to discourage deliberate overuse [1].

Why Generic Substitution of Lonox (CAS 55840-97-6) Without Comparative Evidence Is Scientifically Unsound


Generic substitution among antidiarrheal agents cannot be performed without consideration of therapeutic equivalence and abuse-deterrent formulation differences. Lonox (diphenoxylate/atropine) is a Schedule V controlled substance requiring a prescription, whereas loperamide—the most closely related comparator—is available over-the-counter in many jurisdictions [1]. The fixed-dose combination with atropine serves a specific abuse-deterrent function that is absent in loperamide formulations [2]. Furthermore, head-to-head clinical trials demonstrate that diphenoxylate is inferior to loperamide in producing formed stools and controlling urgency in chronic diarrhea, while carrying a higher central nervous system adverse effect burden [3]. These factors preclude simple interchangeability without documented clinical justification.

Lonox (CAS 55840-97-6): Quantitative Comparator Evidence for Procurement Decision-Making


Stool Consistency: Lonox Inferior to Loperamide in Chronic Diarrhea Management

In a double-blind, randomized, crossover trial of 30 patients with chronic diarrhea, diphenoxylate (mean daily dose 12.5 mg) was significantly less effective than loperamide (mean daily dose 4.6 mg) in producing solid stool formation [1]. Both agents reduced stool frequency to a comparable extent, but the qualitative endpoint of stool consistency favored loperamide [1].

gastroenterology chronic diarrhea stool consistency

Urgency and Incontinence Relief: Lonox Inferior to Loperamide and Codeine

The same randomized crossover trial demonstrated that loperamide and codeine were significantly more effective than diphenoxylate in relieving fecal urgency—a symptom identified as the major disability in 95% of the study population prior to treatment [1].

gastroenterology fecal urgency incontinence

Central Nervous System Adverse Effects: Lonox Exhibits Higher Burden Than Loperamide

In the head-to-head crossover comparison, central nervous system adverse effects were most pronounced with diphenoxylate and least pronounced with loperamide [1]. Poor symptom control and CNS side effects were the primary reasons for patient discontinuation of diphenoxylate [1].

pharmacovigilance adverse events CNS effects

Acute Diarrhea Efficacy: Lonox Comparable to Loperamide but with Regulatory Distinctions

A practice management guideline from the Eastern Association for the Surgery of Trauma, analyzing 10 randomized controlled trials, concluded that diphenoxylate/atropine was as effective as loperamide and more effective than placebo for acute noninfectious diarrhea [1]. However, loperamide remains the first-line antimotility agent recommended in most clinical guidelines, while diphenoxylate/atropine is a Schedule V controlled substance requiring a prescription [2].

acute diarrhea antidiarrheal clinical equivalence

Abuse-Deterrent Formulation: Atropine Component Distinguishes Lonox from Loperamide

Lonox contains atropine sulfate in a 100:1 diphenoxylate-to-atropine ratio, intentionally formulated to discourage deliberate overuse [1]. At therapeutic doses, the atropine component does not produce therapeutic anticholinergic effects; however, at supratherapeutic doses, atropine induces unpleasant anticholinergic symptoms (dry mouth, blurred vision, urinary retention, tachycardia) that serve as a deterrent to abuse [1]. Loperamide contains no such abuse-deterrent component.

formulation science abuse deterrence opioid stewardship

Lonox (CAS 55840-97-6): Evidence-Based Application Scenarios for Research and Procurement


Clinical Research in Acute Diarrhea Where Prescription-Only Access Is Required or Preferred

In clinical trials or healthcare settings where protocol design mandates a prescription-only antidiarrheal agent (e.g., for controlled substance tracking or institutional formulary restrictions), Lonox provides efficacy comparable to loperamide for acute noninfectious diarrhea while maintaining a documented controlled-substance chain of custody [1]. The availability of FDA-approved prescribing information facilitates protocol development and IRB submission [2].

Opioid Stewardship and Abuse-Deterrent Formulary Selection

For healthcare systems with active opioid stewardship programs, the abuse-deterrent co-formulation of Lonox (diphenoxylate with atropine) offers a distinct risk-mitigation profile compared with over-the-counter loperamide [3]. The atropine component serves as a deterrent to intentional overuse by inducing unpleasant anticholinergic effects at supratherapeutic doses, which may be relevant in patient populations with known or suspected medication misuse behaviors [3].

Chronic Diarrhea Management in Patients Intolerant of or Unresponsive to Loperamide

Despite evidence of loperamide superiority in stool consistency and urgency relief in chronic diarrhea [4], Lonox may retain a clinical role in patients who experience loperamide-associated abdominal pain or constipation that precludes continued use [4]. In the crossover trial, abdominal pain and constipation were the primary reasons for loperamide discontinuation, whereas CNS effects drove diphenoxylate discontinuation [4]—indicating distinct tolerability profiles that may guide individualized therapy selection.

Retrospective Comparative Effectiveness Research and Meta-Analysis

Lonox (diphenoxylate/atropine) has been evaluated in a limited but defined body of randomized controlled trials (three RCTs for acute diarrhea, plus additional chronic diarrhea studies), making it suitable for inclusion in systematic reviews and meta-analyses comparing antidiarrheal agents [1]. The compound's well-characterized pharmacology and regulatory history (FDA approval since 1960) support its use as a comparator arm in prospective studies of novel antidiarrheal therapeutics [1].

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